molecular formula C10H12O3 B184468 4,5-Dimethoxy-2-methylbenzaldehyde CAS No. 7721-62-2

4,5-Dimethoxy-2-methylbenzaldehyde

Cat. No. B184468
CAS RN: 7721-62-2
M. Wt: 180.2 g/mol
InChI Key: RMIZEUOAFVZZJG-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylbenzaldehyde is a chemical compound with the CAS Number: 7721-62-2 . It has a molecular weight of 180.2 and its IUPAC name is 4,5-dimethoxy-2-methylbenzaldehyde . It is stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of 4,5-Dimethoxy-2-methylbenzaldehyde involves the oxidation of anethole to anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation reaction with performic or peracetic acid .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxy-2-methylbenzaldehyde is C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-7-4-9 (12-2)10 (13-3)5-8 (7)6-11/h4-6H,1-3H3 .


Chemical Reactions Analysis

4,5-Dimethoxy-2-methylbenzaldehyde is used in the preparation of phenylamine derivative as potential psychotomimetics .


Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-methylbenzaldehyde has a melting point of 86-87°C and a boiling point of 298.4°C at 760 mmHg . It has a density of 1.089g/cm3 . It is soluble in dichloromethane, dimethyl sulfoxide, and methanol, and slightly soluble in water .

Scientific Research Applications

Photochemistry and Quantum Chemistry

  • 4,5-Dimethoxy-2-methylbenzaldehyde has been studied for its effects on the photochemical conversion of 2-methylbenzaldehydes to quinodimethanes, an important reaction in photochemistry (Charlton & Koh, 1988).
  • It's also relevant in discussions about the influence of dimethoxy groups on ring geometry in ortho-dimethoxybenzene derivatives, contributing to the understanding of molecular structure and geometry (Krygowski et al., 1998).

Synthesis and Chemical Transformations

  • The compound has applications in the synthesis of complex molecules. For instance, its use in the one-pot synthesis of specific dihydropyridines demonstrates its versatility in organic synthesis (Maru & Shah, 2013).
  • It has been used in the synthesis of sesamol derivatives, indicating its utility in creating bioactive compounds and pharmaceutical intermediates (Fukui et al., 1969).
  • Also, its conversion to hydroxybenzaldehydes, significant in various chemical syntheses, showcases its role in synthetic organic chemistry (Sinhababu & Borchardt, 1983).

Optical and Spectroscopic Studies

  • The compound is instrumental in optical studies, especially in the synthesis of metal complexes with specific optical properties, highlighting its potential in materials science and nanotechnology (Mekkey et al., 2020).
  • In addition, it plays a role in the study of photoinduced conversions in organic compounds, useful for understanding photoreactive materials (Görner, 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-dimethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZEUOAFVZZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227965
Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,5-Dimethoxy-2-methylbenzaldehyde

CAS RN

7721-62-2
Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Record name 4,5-dimethoxy-2-methylbenzaldehyde
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Record name 4,5-DIMETHOXY-2-METHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 3,4-dimethoxytoluene (15 g) and dichloromethylmethyl ether (34.5 g) in dichloromethane (200 ml), at 0° C., was added SnCl4 (100 ml) and, subsequently, further dichloroethane (200 ml). The resultant suspension was stirred at 0° C. for 20 minutes and then stirred overnight at ambient temperature before being poured into 3N HCl (500 ml) at 0° C. Extraction into dichloromethane, drying of the organic phase and evaporation gave 4,5-dimethoxy-2-methylbenzaldehyde (15.2 g); NMR (CDCl3) 2.6(s,3H); 3.90(s,3H); 3.94(s,3H); 6.68(s,1H); 7.3(s,1H); 10.2(s,1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Freshly distilled POCL3 (50.6 ml) was added dropwise during 30 min to a stirred mixture of 4 -methylveratrole (65.7 g) and DMF (30 g) freshly distilled after standing two days over CuSO4. Heating overnight on a steam bath under reflux gave a deep brown, viscous solution which when cooled was admixed with 600 ml water. Addition of excess 10% NaOH solution separated out a yellow oil which was extracted with benzene. The combined extracts were washed with water, dried, and evaporated to give a viscous yellow oil. Crystallization from alcohol gave 3.4 g of the aldehyde as a white powder, mp 74°-75°(Lit. 74°). Nmr (δ): 2.58 (s, 3H), 3.90 (s, 3H), 3.95 (s, 3H), 6.68 (s, 1H), 7.30 (s, 1H), 10.20 (s, 1H).
Quantity
65.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Brossi, M Hoffer, E Grunberg… - Journal of medicinal …, 1971 - ACS Publications
Method A. 4, 5-Dimethoxy-2-methyl-2'-methoxymethylcinnamonitrile (le).—4, 5-Dimethoxy-2-methylbenzaldehyde (90 g, 0.5 mole), methoxypropionitrile (50 g, 0.59 mole), and a …
Number of citations: 18 pubs.acs.org
AK Gzellab - HETEROCYCLES, 2015 - academia.edu
The synthesis of (4S)-4-benzyl-3-(4, 5-dimethoxy-2-methylbenzoyl)-2, 2-dimethyl-1, 3-oxazolidine 6 was performed in 7 steps starting from veratraldehyde 7. A new oxidizing system …
Number of citations: 0 www.academia.edu
PS Manchand, P Rosen, PS Belica… - The Journal of …, 1992 - ACS Publications
A general and mild method for the synthesis of 2, 4-diamino-5-benzylpyrimidines was achieved by the Frie-del-Crafts reactionbetween 2-(methoxymethylene)-3-methoxypropanenitrile (…
Number of citations: 38 pubs.acs.org
RIT Cromartie, J Harley-Mason - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… , ie, p-(4 : 5-dihydroxy2-methy1phenyl)alanine (X) has now been prepared by a method similar to that employed for the other two, starting from 4 : 5-dimethoxy-2-methylbenzaldehyde. …
Number of citations: 11 pubs.rsc.org
KKS Koh - 1991 - mspace.lib.umanitoba.ca
The work described in this thesis focuses on the generation and reaction of ortho-quínodimethanes (o-QDMs). During the routine photochemical conversion of certain substituted o-…
Number of citations: 4 mspace.lib.umanitoba.ca
PC Tu, WP Jiang, MK Lin, GJ Huang, YJ Li, YH Kuo - Molecules, 2022 - mdpi.com
Antrodia camphorata is an endemic mushroom in Taiwan. This study was designed to screen anti-inflammatory compounds from the methanolic extract of the mycelium of A. …
Number of citations: 9 www.mdpi.com
MG BAUDART, LF HENNEQUIN - The Journal of Antibiotics, 1993 - jstage.jst.go.jp
Anumberof newcephalosporins possess potent and extended antibacterial spectra and have made an important contribution to the tre Page 1 1458 THE JOURNAL OF ANTIBIOTICS …
Number of citations: 8 www.jstage.jst.go.jp
M Lang, A Mühlbauer, C Gräf, J Beyer… - 2008 - Wiley Online Library
Tridentoquinone (1), the main pigment of Suillus tridentinus, is accompanied by the known meroterpenoid bolegrevilol (3) and a dimer, tridentorubin (5). The absolute configuration of 1 …
AJ Ferreira, CM Beaudry - Tetrahedron, 2017 - Elsevier
Christopher M. Beaudry received his BS degree from the University of Wisconsin in 2000. As an undergraduate, he conducted research with Prof. Steven D. Burke. He obtained his Ph. D…
Number of citations: 27 www.sciencedirect.com
GSR SubbaáRao - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
A novel method for the preparation of 6-aryl-2,4-dimethoxybenzoic acids involving the Alder–Rickert reaction of 1,5-dimethoxycyclohexa-1,4-dienes and arylpropiolic esters is described…
Number of citations: 27 pubs.rsc.org

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